(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Description
The compound “(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile” is a pyrazole-based heterocyclic molecule characterized by two pyrazole rings connected via a vinyl bridge. Key structural features include:
- A 4-methoxyphenyl substituent on the first pyrazole ring, which enhances electronic delocalization and may influence binding affinity in biological systems .
Synthesis Routes: The compound can be synthesized via multi-component reactions involving pyrazole precursors and nitrile-containing reagents. For instance, analogous methods involve condensation of malononitrile derivatives with substituted pyrazole aldehydes in the presence of catalysts like piperidine (Scheme 24, ). Such routes emphasize the role of electron-withdrawing groups (e.g., -CN) in stabilizing intermediates .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N7O/c1-37-25-14-12-20(13-15-25)27-22(19-35(33-27)23-8-4-2-5-9-23)16-21(17-30)28-26(18-31)29(32)36(34-28)24-10-6-3-7-11-24/h2-16,19H,32H2,1H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXLHLOMMESIU-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry, particularly due to its pyrazole moiety. This compound is characterized by its molecular formula and a molecular weight of approximately 407.44 g/mol . The following sections will explore its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Anticancer Activity
The pyrazole scaffold has been widely recognized for its anticancer properties. Recent studies have shown that compounds bearing this structure exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative similar to (Z)-5-amino-3-(1-cyano...) demonstrated an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating moderate activity compared to standard chemotherapy agents like 5-fluorouracil .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| (Z)-5-amino... | A549 | 193.93 | |
| Compound 7a | A549 | 208.58 | |
| Compound 7f | H460 | 371.36 | |
| Compound X | MCF7 | 0.25 |
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory activities. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation . The presence of specific functional groups in (Z)-5-amino... enhances its ability to interact with molecular targets involved in inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been documented extensively. Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymatic processes .
Study on Anticancer Efficacy
A study published in Nature investigated a series of pyrazole derivatives, including those structurally related to (Z)-5-amino..., revealing their effectiveness against multiple human cancer cell lines such as H460 and HT-29. The results indicated that these compounds could significantly reduce cell viability at concentrations lower than traditional chemotherapeutics .
Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, demonstrating that they could effectively inhibit nitric oxide synthase (NOS) activity in vitro. This inhibition is crucial as excessive NO production is linked to various inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, the compound has been evaluated for its effects on various cancer cell lines. For instance, a related pyrazole derivative demonstrated notable cytotoxicity against human breast cancer cells (MCF-7), achieving an IC50 value of 0.48 µM, indicating strong anti-proliferative activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making such compounds valuable in cancer treatment strategies.
Antimicrobial Properties
Pyrazole derivatives, including the compound , have shown antimicrobial activity against a range of pathogens. A study highlighted that modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile could be explored further for its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. The presence of specific substituents, such as the methoxy group in this compound, has been linked to enhanced biological activity. For example, compounds with electron-donating groups at strategic positions often exhibit improved interactions with biological targets, leading to increased potency against cancer cells .
Synthesis and Characterization
The synthesis of (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from simpler pyrazole precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Organic Electronics
Pyrazole derivatives have garnered attention in the field of organic electronics due to their electronic properties. The ability to tune their electronic characteristics through structural modifications makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Photovoltaic Applications
Research indicates that compounds similar to (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile can be integrated into photovoltaic devices, enhancing light absorption and charge transport properties, which are critical for improving device efficiency .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with analogous pyrazole derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Rigidity and Planarity: The target compound’s Z-vinyl bridge enhances rigidity compared to monocyclic analogs (e.g., ), likely improving binding specificity in enzyme pockets . Pyranopyrazole derivatives (e.g., ) exhibit moderate rigidity due to fused pyran rings but lack the conjugated vinyl system.
Electronic Effects: The 4-methoxyphenyl group in the target compound and introduces electron-donating effects, stabilizing charge-transfer interactions. The dimethylphosphoryl group in alters solubility and hydrogen-bonding capacity compared to the target compound’s cyano group.
Synthetic Accessibility: Monocyclic pyrazoles (e.g., ) are synthesized via simpler one-pot reactions , whereas the target compound requires multi-step condensation and stereochemical control .
Methodological Considerations
- Crystallographic Analysis : Software like SHELX is critical for resolving the stereochemistry of the Z-vinyl bridge and confirming intramolecular hydrogen bonds.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
Q. Table 2: Optimization of Cyclization Reaction (DoE Results)
| Factor | Low Level | High Level | Optimal | Yield Increase |
|---|---|---|---|---|
| Temperature | 80°C | 120°C | 110°C | +18% |
| POCl₃ (eq) | 1.0 | 2.0 | 1.5 | +12% |
| Ultrasound | No | Yes | Yes | +20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
